4,6-Dichloro-2-(pyridin-3-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

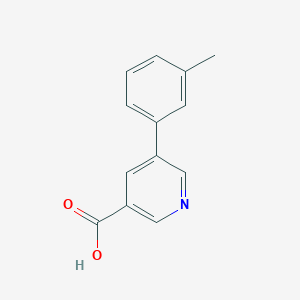

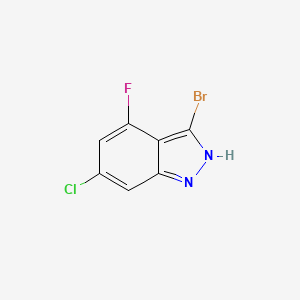

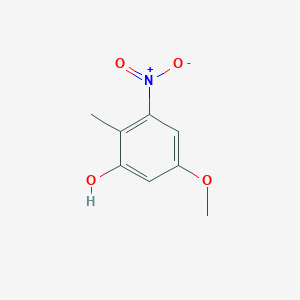

“4,6-Dichloro-2-(pyridin-3-yl)pyrimidine” is a chemical compound with the CAS Number: 89508-47-4 . It has a molecular weight of 226.06 and its IUPAC name is 4,6-dichloro-2-(3-pyridinyl)pyrimidine .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in various studies . For instance, one study reported the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . Another study discussed the synthesis of pyrimidines from amidines and up to three different alcohols via a sequence of condensation and dehydrogenation steps .Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-2-(pyridin-3-yl)pyrimidine” can be represented by the linear formula C9H5CL2N3 . The InChI code for this compound is 1S/C9H5Cl2N3/c10-7-4-8(11)14-9(13-7)6-2-1-3-12-5-6/h1-5H .Chemical Reactions Analysis

The chemical reactions involving “4,6-Dichloro-2-(pyridin-3-yl)pyrimidine” have been explored in several studies . For example, one study showed that cyclic voltammograms of 4,6-dichloropyrimidine exhibit three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dichloro-2-(pyridin-3-yl)pyrimidine” include a molecular weight of 226.06 . The compound is stored at room temperature and appears as a powder .Applications De Recherche Scientifique

Synthesis of Azacalix Pyrimidines

This compound serves as a precursor in the synthesis of N-substituted azacalix pyrimidines . These macrocyclic compounds have garnered interest due to their potential applications in host-guest chemistry, where they can form complexes with various ions and molecules .

Anti-inflammatory Drug Development

Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects4,6-Dichloro-2-(pyridin-3-yl)pyrimidine could be used as a scaffold for developing new anti-inflammatory agents, with studies suggesting various structure-activity relationships (SARs) for enhancing efficacy .

Pyrazolopyridine System Assembly

In medicinal chemistry, this compound is utilized in synthetic strategies to create 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives are significant due to their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Vilsmeier–Haack Reactions

The compound is involved in reactions using the Vilsmeier–Haack reagent to produce 5-substituted 2-amino-4,6-dichloropyrimidines . This reaction is crucial for modifying pyrimidine rings, which are core structures in many pharmaceuticals .

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

It’s known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation and other biological processes .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant .

Result of Action

Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects .

Action Environment

It’s known that the compound’s solubility can be influenced by environmental conditions .

Safety and Hazards

The safety information for “4,6-Dichloro-2-(pyridin-3-yl)pyrimidine” indicates that it has the hazard statements H301, H302, H315, H319, H335 . These codes correspond to various hazards such as toxic if swallowed (H301), harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Orientations Futures

The future directions for “4,6-Dichloro-2-(pyridin-3-yl)pyrimidine” could involve further exploration of its pharmacological effects. For instance, a large number of pyrimidines have been found to exhibit potent anti-inflammatory effects . Therefore, there could be potential for the development of new pyrimidines as anti-inflammatory agents .

Propriétés

IUPAC Name |

4,6-dichloro-2-pyridin-3-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-7-4-8(11)14-9(13-7)6-2-1-3-12-5-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECDDDYREDDCDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647967 |

Source

|

| Record name | 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |

CAS RN |

89508-47-4 |

Source

|

| Record name | 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1360859.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1360867.png)

![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-indan-2-YL-acetic acid](/img/structure/B1360872.png)